3-Benzyloxycarbonylphenylboronic acid is a chemical compound with the molecular formula C14H13BO4 . It is also known by other names such as 3-Benzyloxybenzeneboronic acid, 3-Phenylmethyloxyphenylboronic acid .
The molecular structure of 3-Benzyloxycarbonylphenylboronic acid consists of a benzene ring attached to a boronic acid group and a benzyloxycarbonyl group . The InChI code for this compound is InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2 .
3-Benzyloxycarbonylphenylboronic acid has a molecular weight of 256.06 g/mol . It has a predicted boiling point of 466.2±47.0 °C . The melting point ranges from 138-146°C .
3-Benzyloxycarbonylphenylboronic acid is an organic compound that belongs to the class of boronic acids, characterized by the presence of a benzyloxycarbonyl group attached to a phenyl ring, which is further bonded to a boronic acid group. Its molecular formula is and it has a molecular weight of approximately 256.06 g/mol. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in various scientific applications .
3-Benzyloxycarbonylphenylboronic acid can be synthesized from commercially available chemicals such as phenylboronic acid and benzyl chloroformate. It is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols and other hydroxyl-containing compounds. This unique property allows them to be utilized in various chemical reactions and biological applications .
The synthesis of 3-Benzyloxycarbonylphenylboronic acid typically involves the following steps:
In industrial settings, this synthesis may be scaled up using automated reactors to ensure consistent quality and yield while optimizing reaction conditions to minimize waste.
The structure of 3-Benzyloxycarbonylphenylboronic acid can be represented as follows:
The compound exhibits a crystalline form, typically appearing as white to pale yellow powdery crystals .
3-Benzyloxycarbonylphenylboronic acid participates in several types of chemical reactions:
The mechanism of action for 3-Benzyloxycarbonylphenylboronic acid primarily revolves around its ability to interact with biological targets through reversible covalent bonding with hydroxyl groups. This interaction can modify the function of enzymes or receptors, influencing various biochemical pathways.
3-Benzyloxycarbonylphenylboronic acid finds extensive applications in organic synthesis, particularly in:
This compound's versatility highlights its importance in both academic research and industrial applications, making it a valuable reagent for chemists working across various fields.
Palladium-catalyzed Suzuki-Miyaura coupling represents a cornerstone for synthesizing 3-Benzyloxycarbonylphenylboronic acid (CAS 380430-52-4, C₁₄H₁₃BO₄). This method typically involves cross-coupling between 3-halobenzoate esters (iodo or bromo derivatives) and bis(pinacolato)diboron (B₂pin₂) or pinacolborane. Key reaction parameters include:
Table 1: Optimization of Pd-Catalyzed Synthesis
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | DME | 80 | 78 |
| Pd(dppf)Cl₂ | KOAc | Dioxane | 90 | 85 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 100 | 62 |
Critical challenges include competitive protodeboronation of the product and homocoupling byproducts. Recent advances utilize bulky phosphine ligands (e.g., SPhos) to suppress these side reactions, improving yields to >85% [1] [4].
Direct C–H borylation of benzyl 3-halobenzoate precursors provides a streamlined alternative. Iridium complexes like Ir(OMe)(cod)₂ with dtbpy ligands enable regioselective meta-borylation:
Rhodium catalysts (e.g., [RhCl(cod)]₂) achieve similar transformations but require higher temperatures (100°C) and show lower functional group tolerance toward reducible functionalities. Both methods bypass halogenated intermediates but necessitate rigorous exclusion of moisture [4].
Continuous-flow reactors enhance the synthesis through improved thermal control and reduced decomposition risk:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1